molecular formula C13H19NO B111002 4-(Benzylamino)cyclohexan-1-ol CAS No. 1019573-01-3

4-(Benzylamino)cyclohexan-1-ol

Cat. No.: B111002
CAS No.: 1019573-01-3
M. Wt: 205.3 g/mol
InChI Key: QPRIOPMWGXBPOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)cyclohexan-1-ol typically involves the reaction of cyclohexanone with benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and may require heating to reflux temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reductive amination process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Cyclohexanone derivative

    Reduction: Cyclohexylamine derivative

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

Chemical Properties and Structure

4-(Benzylamino)cyclohexan-1-ol is characterized by a cyclohexanol backbone with a benzylamino substitution. The compound's molecular formula is C13H19NC_{13}H_{19}N, and it has a molecular weight of approximately 205.30 g/mol. The presence of the hydroxyl group enhances its solubility and reactivity in various chemical environments.

Scientific Research Applications

1. Medicinal Chemistry

  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its ability to interact with neurotransmitter systems suggests it could modulate cholinergic activity, which is crucial for cognitive function.
  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation, suggesting potential as an anticancer agent. The mechanism involves inducing apoptosis in cancer cells, which could be further explored for therapeutic applications .

2. Organic Synthesis

  • Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in organic chemistry .

Case Studies

Case Study 1: Cholinesterase Inhibition
A study investigated the cholinesterase inhibitory effects of various benzylamino derivatives. Results indicated that certain modifications to the structure of this compound could significantly enhance its inhibitory potency against acetylcholinesterase and butyrylcholinesterase, highlighting its potential as a therapeutic agent for cognitive disorders.

Case Study 2: Anticancer Activity
In vitro studies demonstrated that derivatives of this compound exhibited significant anticancer activity by inducing apoptosis in cancer cell lines. These findings support further exploration into the structure-activity relationship to optimize efficacy against specific cancer types.

Activity TypeObserved EffectReference
NeuroprotectivePotential modulation of cholinergic activity
AnticancerInduction of apoptosis
AntimicrobialEffective against Gram-positive bacteria (analog studies)

Mechanism of Action

The mechanism of action of 4-(Benzylamino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. As a chiral compound, its enantiomers may exhibit different biological activities by binding to different receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of its target proteins and influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler amine with similar structural features but lacking the benzyl group.

    Benzylamine: Contains the benzyl group but lacks the cyclohexane ring.

    Cyclohexanol: Contains the cyclohexane ring and hydroxyl group but lacks the benzylamine moiety.

Uniqueness

4-(Benzylamino)cyclohexan-1-ol is unique due to its combination of a cyclohexane ring, a hydroxyl group, and a benzylamine moiety. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research and industrial applications .

Biological Activity

Overview

4-(Benzylamino)cyclohexan-1-ol is a cyclic amine with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.3 g/mol. This compound is synthesized primarily through the reductive amination of cyclohexanone with benzylamine, typically using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions. Its unique structure allows it to participate in various chemical reactions, making it a subject of interest in both medicinal chemistry and biological research.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes. As a chiral compound, its enantiomers may exhibit different biological effects, which can include acting as agonists or antagonists in various signaling pathways. This interaction can modulate cellular processes, influencing outcomes such as gene expression and metabolic activities .

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, particularly against Gram-positive bacteria. The exact mechanism by which it exerts these effects remains under investigation .
  • Receptor Binding : The compound has been explored for its potential as a ligand in receptor binding studies, particularly in relation to PPAR (Peroxisome Proliferator-Activated Receptor) pathways. It has shown promise in modulating PPARα activity, which is crucial for lipid metabolism and glucose homeostasis .
  • Neuroprotective Effects : Some studies have suggested that compounds with similar structures may provide neuroprotective benefits, potentially through antioxidant mechanisms and modulation of neuroinflammatory responses .

1. Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various amino alcohol derivatives, including those structurally related to this compound. The results indicated significant antibacterial effects against Staphylococcus aureus, suggesting that modifications to the benzylamine moiety could enhance efficacy .

2. PPARα Agonism

In a detailed structure-activity relationship (SAR) study, analogues of this compound were tested for their ability to activate PPARα. One representative analogue demonstrated significant efficacy in reducing retinal vascular leakage in diabetic rat models, indicating potential therapeutic applications in diabetic retinopathy .

CompoundActivityEC₅₀ (µM)Notes
A91PPARα Agonist<5Reduced retinal vascular leakage in STZ-induced diabetic rats
This compoundAntimicrobialNot specifiedActive against Staphylococcus aureus

The synthesis of this compound involves several steps:

  • Reaction Setup : Cyclohexanone is reacted with benzylamine under reductive amination conditions.
  • Reducing Agents : Commonly used reducing agents include sodium borohydride or lithium aluminum hydride.
  • Solvent System : Ethanol or methanol is typically used as a solvent.
  • Reaction Conditions : The reaction often requires heating to reflux temperatures for complete conversion.

This synthetic route allows for the production of the compound on both laboratory and industrial scales.

Comparison with Similar Compounds

This compound can be compared with similar compounds to highlight its unique properties:

CompoundStructure FeaturesBiological Activity
CyclohexylamineSimple amine without benzyl groupLimited biological activity
BenzylamineContains benzyl group but lacks cyclohexane ringModerate activity
CyclohexanolHydroxyl group without benzylamine moietyLimited biological relevance

The combination of a cyclohexane ring, hydroxyl group, and benzylamine moiety gives this compound a unique profile that enhances its potential applications in medicinal chemistry and industrial processes .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 4-(Benzylamino)cyclohexan-1-ol with high enantiomeric purity?

  • The synthesis requires careful selection of reducing agents (e.g., NaBH₄ or LiAlH₄) and solvents (e.g., methanol or THF) to control stereochemistry. Reaction conditions (temperature, pressure, and catalysts like chiral auxiliaries) significantly impact yield and enantioselectivity. For example, using a chiral catalyst in a protic solvent can enhance enantiomeric excess by stabilizing transition states . Multi-step protocols, such as reductive amination of cyclohexanone derivatives with benzylamine, are common, with intermediate purification via column chromatography to isolate diastereomers .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) resolves stereochemistry by identifying coupling constants between protons on adjacent stereocenters. Chiral HPLC or GC-MS with chiral columns quantifies enantiomeric purity. Mass spectrometry (ESI-TOF) confirms molecular weight ([M+H]⁺ ≈ 205.3 g/mol), while IR spectroscopy verifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹) .

Q. How do physicochemical properties like logP influence the compound’s applicability in biological assays?

  • The moderate lipophilicity (logP = ~2.47) suggests balanced membrane permeability, making it suitable for in vitro cellular assays. However, solubility in aqueous buffers may require co-solvents (e.g., DMSO ≤1%). Stability studies under physiological pH (7.4) and temperature (37°C) are recommended to assess degradation kinetics .

Advanced Research Questions

Q. How does stereochemistry at the 1 and 2 positions of the cyclohexanol ring affect biological target interactions?

  • The (1R,2S) configuration enhances binding to enzymes or receptors via hydrogen bonding (via -OH and -NH groups) and π-π stacking (benzyl group). For example, the trans-diaxial arrangement of substituents in (1R,2S)-isomers may improve selectivity for G-protein-coupled receptors compared to cis isomers. Computational docking studies (e.g., AutoDock Vina) can model these interactions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Comparative purity analysis : Use chiral chromatography to confirm enantiomeric ratios, as impurities ≥5% can skew bioassay results. Dose-response curves : Test derivatives across a wider concentration range (nM–μM) to identify off-target effects. Computational validation : Apply QSAR models to predict activity cliffs and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can iridium-catalyzed deoxygenation be adapted to synthesize derivatives of this compound?

  • Iridium complexes (e.g., [Cp*IrCl₂]₂) selectively remove hydroxyl groups under mild conditions (H₂, 50°C), enabling access to deoxygenated analogs. Optimize catalyst loading (5–10 mol%) and solvent (toluene) to retain stereochemistry. Post-reaction, purify via flash chromatography and characterize intermediates via NOE NMR to confirm stereochemical integrity .

Q. What computational methods predict collision cross-section (CCS) values for this compound in ion mobility spectrometry?

  • DFT calculations (e.g., Gaussian 16) optimize 3D conformers, while MOBCAL software computes CCS using the trajectory method. Compare results with experimental CCS from drift-tube ion mobility to validate accuracy. This approach aids in structural elucidation of unknown metabolites .

Q. Methodological Considerations

Designing a stability study for this compound under varying storage conditions:

  • Store samples in amber vials at -20°C (dry), 4°C (aqueous buffer), and 25°C/60% RH. Analyze degradation monthly via HPLC-UV (λ = 254 nm) and LC-MS. Use Arrhenius kinetics to extrapolate shelf-life. Note: Benzylamine oxidation may form byproducts requiring MS/MS identification .

Optimizing enantioselective synthesis using DOE (Design of Experiments):

  • Vary factors: solvent polarity (MeOH vs. EtOH), reducing agent (NaBH₄ vs. LiAlH₄), and temperature (0–25°C). Response variables: yield (%) and enantiomeric excess (ee, via HPLC). Apply a Box-Behnken design to identify interactions (e.g., high polarity solvents with LiAlH₄ improve ee by 15%) .

Evaluating metabolic stability in hepatic microsomes:

  • Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM). Quench at 0, 15, 30, 60 min with acetonitrile. Analyze parent compound depletion via LC-MS/MS. Calculate t₁/₂ using non-compartmental analysis. CYP450 inhibition assays (e.g., CYP3A4) identify metabolic pathways .

Properties

IUPAC Name

4-(benzylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRIOPMWGXBPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Combine trans-4-amino-cyclohexanol (2.0 g, 17.4 mmol) in methanol (75 mL) in a sealed tube then add benzaldehyde (1.85 mL, 18.23 mmol). Heat the reaction mixture at 70° C. while stirring for 2 h. Then let the reaction cool down and add sodium borohydride (2.46 g, 65.1 mmol) in portions. Stir overnight. Evaporate the solvent till ⅓ of the original volume. Partition the reaction mixture between EtOAc (50 mL) and water (40 mL). Reextract the aqueous layer with EtOAc (20 mL). Combine the organic layers and dry over sodium sulfate. Filter and concentrate to provide the title compound (3.5 g) that will be use directly in the next step.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.85 mL
Type
reactant
Reaction Step Two
Quantity
2.46 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.